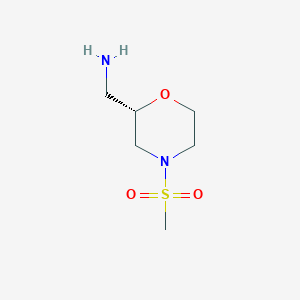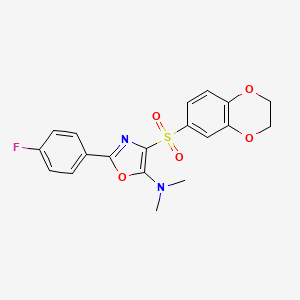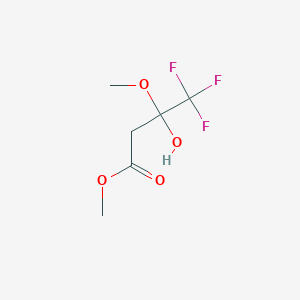
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is a fatty acid methyl ester with the molecular formula C6H9F3O4 . This compound is characterized by the presence of trifluoromethyl, hydroxy, and methoxy functional groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate typically involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-oxo-3-methoxybutanoate.
Reduction: 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: Similar structure but lacks the methoxy group.
4,4,4-trifluoro-3-hydroxybutanoate: Similar structure but lacks both the methoxy and methyl groups.
Uniqueness
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
89129-76-0 |
|---|---|
Molecular Formula |
C6H9F3O4 |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate |
InChI |
InChI=1S/C6H9F3O4/c1-12-4(10)3-5(11,13-2)6(7,8)9/h11H,3H2,1-2H3 |
InChI Key |
NGBTWDCVWGOJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


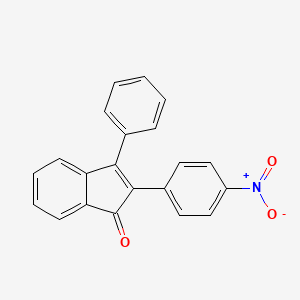
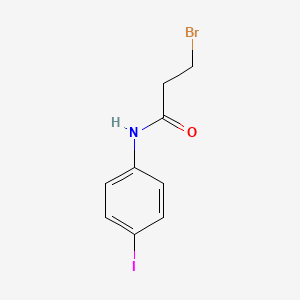
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
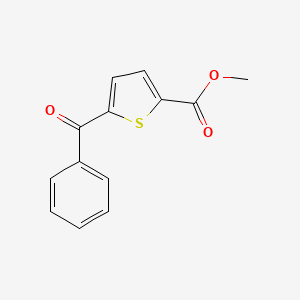
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

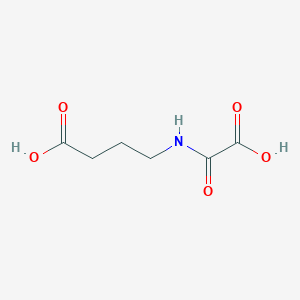


![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

